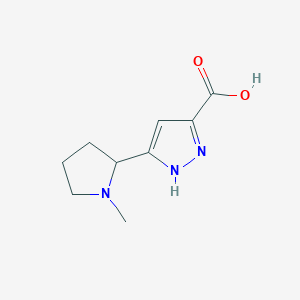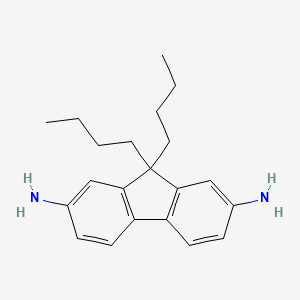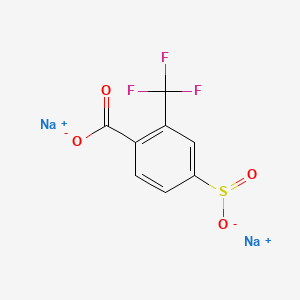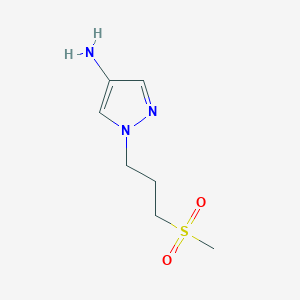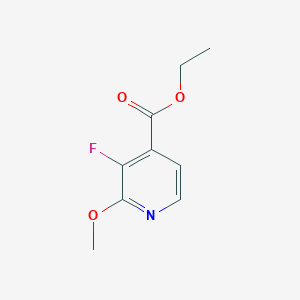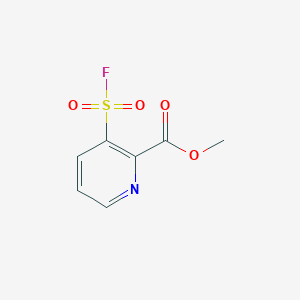
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- is an organic compound with the molecular formula C9H20O5This compound is a colorless to slightly yellow liquid that is soluble in most organic solvents, such as alcohols, ethers, and ketones .
Méthodes De Préparation
The preparation of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- typically involves the acid-catalyzed reaction of propylene oxide and ethylene glycol. The specific steps include reacting propylene oxide and ethylene glycol at a certain temperature and pressure to generate the target product . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical syntheses.
Biology: The compound is used in biological studies for its properties as a solvent and stabilizer.
Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is used as a corrosion inhibitor, solvent, and surfactant in various industrial processes .
Mécanisme D'action
The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- involves its interaction with molecular targets and pathways in biological systems. It acts as a solvent and stabilizer, facilitating the solubility and stability of other compounds. The specific molecular targets and pathways depend on the application and the compounds it interacts with .
Comparaison Avec Des Composés Similaires
2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- can be compared with similar compounds such as:
Tetraethyleneglycol monomethyl ether: Similar in structure and properties, used in similar applications.
2,5,8,11-Tetraoxatridecan-13-ol, 1,1,1-triphenyl-: Another similar compound with different functional groups, used in polymer chemistry and as a catalyst
These comparisons highlight the uniqueness of 2,5,8,11-Tetraoxatridecan-13-ol, tetramethyl- in terms of its specific applications and properties.
Propriétés
Numéro CAS |
73467-18-2 |
|---|---|
Formule moléculaire |
C13H28O5 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]propoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H28O5/c1-12(18-13(2,3)4)11-17-10-9-16-8-7-15-6-5-14/h12,14H,5-11H2,1-4H3 |
Clé InChI |
ZHBDPSZQINOVCH-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCOCCOCCO)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



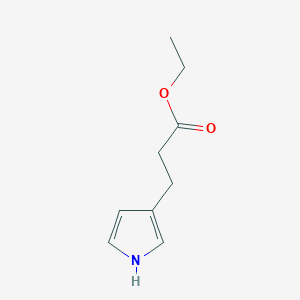
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)

